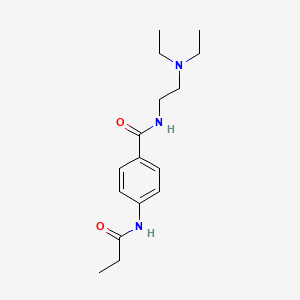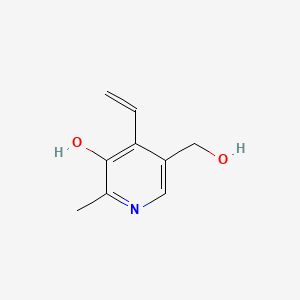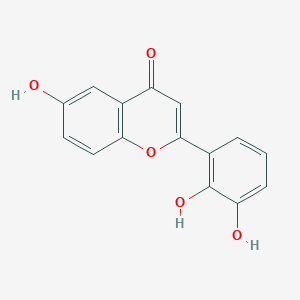
6,2',3'-Trihydroxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydroxyphenyl)-6-hydroxy-1-benzopyran-4-one is a member of flavones.
Wissenschaftliche Forschungsanwendungen
1. Potential Health Benefits in Cereal Grain Plants
Tricin, a derivative of trihydroxyflavone, is found in cereal grain plants and is associated with potential health benefits for humans. It is produced by O-methyltransferase enzymes in barley and maize, suggesting a multigene family in cereal grain plants. Tricin is considered for use as a nutraceutical and for metabolic engineering to enrich cereal grains (Zhou, Fukushi, Wollenweber, & Ibrahim, 2008).
2. Antioxidant and Anticancer Activities
Trihydroxyflavone derivatives, including apigenin and baicalein, exhibit antioxidant and anticancer activities. They show effectiveness against various human cancer cell lines and a correlation between their anti-proliferative and antioxidant actions. The ortho-dihydroxy group in ring B is significant for these effects (Grigalius & Petrikaitė, 2017).
3. Antiproliferative and Antiangiogenic Properties
Apigenin, a trihydroxyflavone, exhibits antiproliferative and antiangiogenic properties, impacting human melanoma cells and dendritic cells. It shows potential for both cancer treatment and immune response modulation (Ghițu et al., 2019).
4. Inhibitory Effects on Viral Enzymes
Baicalein, another trihydroxyflavone, effectively inhibits reverse transcriptase activities of viruses like HIV, suggesting its potential as an antiviral agent (Ono et al., 1989).
5. Influence on Osteoclast Formation
3'4'7-Trihydroxyflavone from plants like alfalfa inhibits osteoclast formation, impacting bone health and osteoporosis treatments (Kang, Lee, Moon, & Yim, 2015).
6. Neuroprotective and Antioxidant Properties
Fluorinated derivatives of trihydroxyflavones retain antioxidant and neuroprotective activities, highlighting their potential in neurological disorder treatments (Alshammari et al., 2020).
7. Anti-Inflammatory Effects in Cellular Models
Trihydroxyflavones like 6,3',4´- and 7,3´,4´-trihydroxyflavone exhibit significant antioxidant and anti-inflammatory effects in both 2D and 3D cell culture models, suggesting their potential in treating inflammatory diseases (Wang et al., 2023).
8. Impact on Hormone Synthesis
Flavone and isoflavone phytoestrogens, including trihydroxyflavones, can inhibit human aromatase, an enzyme converting androgen to estrogen. This implies their potential role in modulating estrogen levels (Kao et al., 1998).
9. α-Glucosidase Inhibition
Trihydroxyflavones like baicalein demonstrate significant inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential application in diabetes management (Gao et al., 2004).
10. Neuroinflammatory and Oxidative Stress Modulation
Baicalein, a trihydroxyflavone, shows protective effects against neuroinflammation and oxidative stress in microglial cells, indicating its potential in neurological and neurodegenerative conditions (Yan et al., 2019).
Eigenschaften
Produktname |
6,2',3'-Trihydroxyflavone |
|---|---|
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2-(2,3-dihydroxyphenyl)-6-hydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-8-4-5-13-10(6-8)12(18)7-14(20-13)9-2-1-3-11(17)15(9)19/h1-7,16-17,19H |
InChI-Schlüssel |
WAOMPPQDRVQLSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



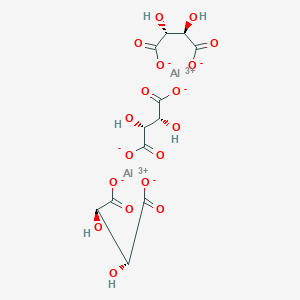
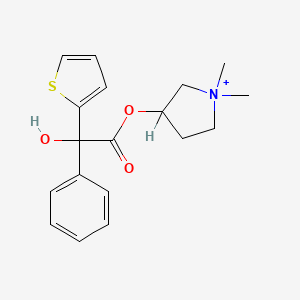

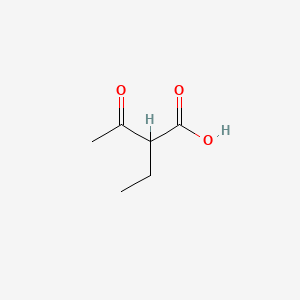
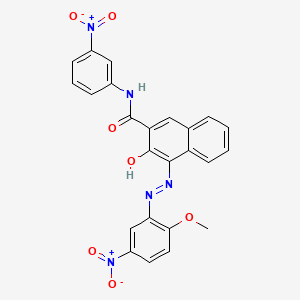
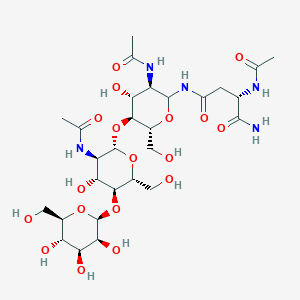
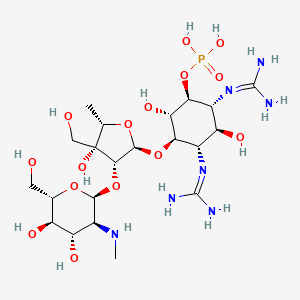
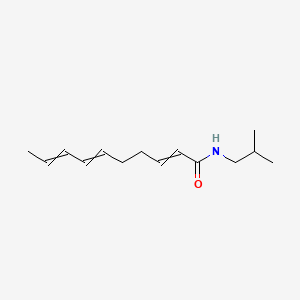
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)
![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)

![N,N-dimethyl-2-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanamine](/img/structure/B1211011.png)
